1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride
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Overview
Description
1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride is a derivative of 1,3-indandione, a compound known for its diverse biological and chemical properties. This compound is characterized by the presence of an aminoethylthio group and a hydroxyl group attached to the indandione core, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride typically involves the reaction of 1,3-indandione with 2-aminoethanethiol under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of phase transfer catalysis (PTC) can also enhance the reaction efficiency by facilitating the transfer of reactants between different phases .
Chemical Reactions Analysis
Types of Reactions
1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The aminoethylthio group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the aminoethylthio group allows for interactions with various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Indandione: The parent compound, known for its anticoagulant properties.
2-Bromo-1,3-indandione: A derivative used in the synthesis of fused indenohterocycles.
2,2-Dibromo-1,3-indandione: Used to obtain spiro(1,3-indandione) derivatives.
Uniqueness
1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride is unique due to the presence of both the aminoethylthio and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions compared to its parent compound and other derivatives .
Properties
CAS No. |
21919-04-0 |
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Molecular Formula |
C11H12ClNO3S |
Molecular Weight |
273.74 g/mol |
IUPAC Name |
2-(2-aminoethylsulfanyl)-2-hydroxyindene-1,3-dione;hydrochloride |
InChI |
InChI=1S/C11H11NO3S.ClH/c12-5-6-16-11(15)9(13)7-3-1-2-4-8(7)10(11)14;/h1-4,15H,5-6,12H2;1H |
InChI Key |
DSJWTSLBZKRKOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)SCCN.Cl |
Origin of Product |
United States |
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